molecular formula C13H23N3O2 B2885542 Tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate CAS No. 2155855-24-4

Tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate

Cat. No.: B2885542
CAS No.: 2155855-24-4
M. Wt: 253.346
InChI Key: QBEXMMVPQIDOBG-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with an imidazole moiety and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a piperidine derivative with an imidazole precursor in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or pyridine and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles/nucleophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-imidazole derivatives, while reduction can produce various hydrogenated forms of the compound .

Scientific Research Applications

Tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, influencing biochemical pathways. The piperidine ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate: Similar structure but with a benzoimidazole ring.

    Tert-butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate: Contains an indole ring instead of an imidazole ring.

    Tert-butyl 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate: Features an imidazo-pyridine ring .

Uniqueness

Tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the imidazole and piperidine rings with a tert-butyl ester group makes it a versatile compound for various applications .

Properties

IUPAC Name

tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O2/c1-13(2,3)18-12(17)16-8-4-5-10(9-16)11-14-6-7-15-11/h10H,4-9H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEXMMVPQIDOBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=NCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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